molecular formula C9H10N2O2 B1279428 N-cyclopropyl-2-nitroaniline CAS No. 55432-23-0

N-cyclopropyl-2-nitroaniline

Cat. No. B1279428
CAS RN: 55432-23-0
M. Wt: 178.19 g/mol
InChI Key: NPKZHUINIYQERL-UHFFFAOYSA-N
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Patent
US04782050

Procedure details

1-Chloro-2-nitroaniline (13 g, 0.082 mole) and 17.15 ml of cyclopropylamine were heated together at reflux temperature for 24 hours, cooled and poured into ethyl acetate. The organic solution was washed with a saturated brine solution (3×100 ml), dried with magnesium sulfate and concentrated to dryness. The residue was chromatographed on silica gel using 60% hexane in chloroform to give 2.04 g of the desired intermediate.
Name
1-Chloro-2-nitroaniline
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
17.15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1([CH:8]=[CH:7][CH:6]=[CH:5][CH:4]1[N+:9]([O-:11])=[O:10])[NH2:3].[CH:12]1(N)[CH2:14][CH2:13]1>C(OCC)(=O)C>[CH:12]1([NH:3][C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N+:9]([O-:11])=[O:10])[CH2:14][CH2:13]1

Inputs

Step One
Name
1-Chloro-2-nitroaniline
Quantity
13 g
Type
reactant
Smiles
ClC1(N)C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
17.15 mL
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
The organic solution was washed with a saturated brine solution (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel using 60% hexane in chloroform

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.